tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate
Description
tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxane) ring substituted with a dimethylamino group at the 4-position. The compound’s structure includes a methylene linker between the oxane ring and the tert-butyl carbamate group, which serves as a protective moiety for the amine functionality.
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl N-[[4-(dimethylamino)oxan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)14-10-13(15(4)5)6-8-17-9-7-13/h6-10H2,1-5H3,(H,14,16) |
InChI Key |
SBBWATKFIJXJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxan-4-yl derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structural features. It is also employed in the development of biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of novel drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of certain agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Physicochemical Properties
| Property | tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate | Mondai’s Pyridine-Based Analog |
|---|---|---|
| Molecular Weight | ~286.4 g/mol | ~407.5 g/mol (valine ester) |
| Solubility | High in polar aprotic solvents (e.g., DMF, DMSO) | Moderate in methanol/CH₂Cl₂ |
| Stability | Acid-labile (tert-butyl group) | Acid-labile; pyridine aromatic |
| Stereoselectivity | Not reported | 92:8 dr |
Biological Activity
tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C₁₃H₂₄N₂O₄
- Molecular Weight: 256.35 g/mol
The biological activity of this compound may involve interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, which could have implications in treating diseases such as Alzheimer's and other neurodegenerative disorders.
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures show significant acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of Alzheimer's disease. A study demonstrated that related compounds exhibited IC50 values ranging from 2.7 µM to higher concentrations, suggesting a potential for therapeutic applications against cognitive decline associated with AChE activity inhibition .
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of related carbamate derivatives on cancer cell lines. Results indicated that certain derivatives had a significant inhibitory effect on cell viability, suggesting that modifications in the structure could enhance biological activity.
- In Silico Studies : Computational modeling has been utilized to predict the binding affinities of this compound with target proteins involved in neurodegenerative diseases. These studies indicated favorable binding interactions, supporting further experimental validation.
Safety and Toxicology
Safety profiles of carbamate derivatives generally indicate low toxicity; however, specific toxicological data for this compound are still required to ensure safe application in therapeutic contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
